2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-5-10-19(31-3)20(13-15)32(29,30)27-18-8-6-17(7-9-18)26-21-14-22(25-16(2)24-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSUOPNLIAHHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 416.51 g/mol. Its structure includes a benzenesulfonamide moiety, which is known for various biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways involved in tumor growth and inflammation.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme inhibition | Carbonic anhydrase inhibition |
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM, indicating promising anticancer potential .
- Cardiovascular Effects : Research on related sulfonamide compounds has shown their ability to modulate perfusion pressure in isolated rat heart models. For instance, certain derivatives were found to decrease perfusion pressure significantly, suggesting potential cardiovascular benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The compound’s uniqueness lies in its hybrid pyrimidine-pyrazole substituent and methoxy-methyl substitution pattern. Below is a comparative analysis with structurally related sulfonamides:
Research Findings and Hypotheses
- Target Compound vs. Trimethylbenzenesulfonamide : The pyrimidine-pyrazole system in the target compound may offer superior binding to kinases or receptors compared to the bromo-morpholinylpyrimidine in , as pyrazole’s NH group can act as a hydrogen bond donor. However, the bromine and morpholine in might improve pharmacokinetic properties (e.g., half-life, solubility).
Target Compound vs. N-(4-Methoxyphenyl)Benzenesulfonamide :
The addition of methyl and pyrimidine-pyrazole groups in the target compound likely increases molecular weight (~100–150 Da higher than ), which could affect membrane permeability. The heteroaromatic system may also confer selectivity for specific biological targets, such as tyrosine kinases or antimicrobial enzymes.
Limitations and Data Gaps
No explicit bioactivity data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence. Structural comparisons are inferential, and experimental validation is required to confirm hypotheses regarding binding affinity or pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for preparing 2-methoxy-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can intermediates be stabilized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:
- Pyrimidine ring construction : Use Suzuki-Miyaura coupling for introducing the pyrazole moiety (as seen in pyrimidine analogs ).
- Sulfonamide linkage : React benzenesulfonyl chloride derivatives with aromatic amines under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Stabilization of intermediates : Control reaction temperatures (e.g., 0–5°C for nitration steps) and use anhydrous solvents (e.g., THF) to prevent decomposition .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR and HPLC : Confirm purity and structural integrity via H/C NMR for aromatic protons and LC-MS for molecular weight validation .
- X-ray crystallography : Resolve the 3D structure to identify key interactions, such as hydrogen bonding between the sulfonamide group and pyrimidine nitrogen (as demonstrated in analogous sulfonamide-pyrimidine structures ).
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR or VEGFR) due to the pyrimidine scaffold’s known affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar sulfonamide-pyrimidine derivatives?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate with activity data (see ’s table for pyrazole vs. azaindazole analogs ).
- Meta-analysis of binding assays : Use surface plasmon resonance (SPR) to quantify target binding affinity discrepancies .
Q. How can computational modeling optimize the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina to model interactions with kinase domains, focusing on the pyrazole-pyrimidine motif’s orientation .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
Q. What experimental approaches can elucidate the role of the methoxy group in metabolic stability?
- Methodological Answer :
- Isotope labeling : Synthesize C-labeled methoxy derivatives to track metabolic pathways via LC-MS/MS .
- CYP450 inhibition assays : Compare metabolic degradation rates in human liver microsomes with/without CYP3A4 inhibitors .
Q. How can researchers address low aqueous solubility during formulation studies?
- Methodological Answer :
- Co-solvent systems : Test PEG-400/water mixtures to enhance solubility without precipitation .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for controlled release, as validated for sulfonamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
